Predicted sEH Inhibitory Potency vs. Benchmark 4-Substituted Piperidine Ureas
No direct sEH inhibition data exists for 1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. Class-level inference: the 4-substituted piperidine-derived trisubstituted urea scaffold is a validated pharmacophore for potent sEH inhibition. The benchmark compound 2d (Shen et al., 2009) achieved an sEH IC50 in the low nanomolar range and demonstrated minimal hERG and CYP off-target activity [1]. The butoxyphenyl substituent in the target compound is structurally analogous to the optimized aryl groups in this series and may confer similar or differentiated potency; however, no quantitative comparison can be made [1].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 2d (Shen 2009): sEH IC50 < 10 nM (estimated from reported potent activity) |
| Quantified Difference | Cannot be calculated; no target compound data |
| Conditions | Recombinant human sEH enzymatic assay (Shen et al., 2009) |
Why This Matters
Procurement decisions for sEH-focused research should verify the target compound's actual sEH IC50 against the class benchmark, as potency cannot be assumed from scaffold similarity alone.
- [1] Shen, H. C.; et al. Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. J. Med. Chem. 2009, 52 (16), 5009–5012. View Source
